molecular formula C13H16O4 B7819031 Dimethyl (S)-2-benzylsuccinate CAS No. 111266-28-5

Dimethyl (S)-2-benzylsuccinate

Cat. No.: B7819031
CAS No.: 111266-28-5
M. Wt: 236.26 g/mol
InChI Key: RWYYXMPWROIWLA-NSHDSACASA-N
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Description

Dimethyl (S)-2-benzylsuccinate is an organic compound that belongs to the class of esters It is derived from succinic acid, where two of the hydrogen atoms are replaced by methyl groups and one of the carboxyl groups is esterified with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (S)-2-benzylsuccinate can be synthesized through several methods. One common approach involves the esterification of (S)-2-benzylsuccinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of dimethyl sulfate as the methylating agent. In this process, (S)-2-benzylsuccinic acid is treated with dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (S)-2-benzylsuccinate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzylsuccinic acid or benzylsuccinone.

    Reduction: Benzylsuccinol.

    Substitution: Benzylsuccinyl derivatives with various functional groups.

Scientific Research Applications

Dimethyl (S)-2-benzylsuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl (S)-2-benzylsuccinate involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized by esterases to release the active (S)-2-benzylsuccinic acid, which can then participate in various biochemical reactions. The ester groups facilitate the compound’s solubility and transport within biological systems, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Dimethyl (S)-2-benzylsuccinate can be compared with other similar compounds such as:

    Dimethyl succinate: Lacks the benzyl group, making it less hydrophobic and less reactive in certain chemical reactions.

    Diethyl (S)-2-benzylsuccinate: Similar structure but with ethyl groups instead of methyl groups, which can affect its reactivity and solubility.

    Methyl (S)-2-benzylsuccinate: Contains only one methyl ester group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific ester configuration and the presence of the benzyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

dimethyl (2S)-2-benzylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-12(14)9-11(13(15)17-2)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYYXMPWROIWLA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249754
Record name 1,4-Dimethyl (2S)-2-(phenylmethyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111266-28-5
Record name 1,4-Dimethyl (2S)-2-(phenylmethyl)butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111266-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl (2S)-2-(phenylmethyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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